molecular formula C8H7NS2 B13969706 5-(Methylsulfanyl)-1,3-benzothiazole CAS No. 500588-69-2

5-(Methylsulfanyl)-1,3-benzothiazole

Cat. No.: B13969706
CAS No.: 500588-69-2
M. Wt: 181.3 g/mol
InChI Key: PBVWRZCQZJRSAX-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Chemical Class in Academic Research

Benzothiazole is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This core structure, known as a "privileged scaffold," is a common feature in a multitude of biologically active molecules, both natural and synthetic. dntb.gov.ua The structural versatility of the benzothiazole nucleus allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological properties. researchgate.netresearchgate.net

In the field of medicinal chemistry, benzothiazole derivatives have been the subject of intensive investigation. Researchers have successfully developed compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govmdpi.com For example, the drug Riluzole, which contains a benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS), while Pramipexole is a dopamine (B1211576) agonist used in the management of Parkinson's disease and restless legs syndrome. wikipedia.orgmdpi.com The ability of these compounds to act on various biological targets, such as enzymes and receptors, makes them highly valuable in drug discovery and development. mdpi.com

Beyond pharmaceuticals, benzothiazoles are utilized in various industrial applications, including as rubber accelerators, components in the synthesis of dyes, and as flavor additives. Their unique chemical and physical properties continue to make them a focal point of research, with ongoing efforts to synthesize novel derivatives and explore new applications. organic-chemistry.org

Research Landscape and Emerging Interest in 5-(Methylsulfanyl)-1,3-benzothiazole

In stark contrast to the extensive body of research on the benzothiazole class, there is a notable scarcity of scientific literature and data specifically pertaining to this compound. Searches of chemical databases and scholarly articles yield minimal to no information on its synthesis, properties, or potential applications.

The available information predominantly focuses on its isomers, particularly 2-(Methylsulfanyl)-1,3-benzothiazole and other derivatives such as 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole. nih.goviucr.org This suggests that the synthetic pathways to, or the properties of, the 5-methylsulfanyl isomer are either less studied or have not been reported in publicly accessible literature. Consequently, there are no detailed research findings or established data for this specific compound.

Scientific Rationale and Scope for Comprehensive Investigation of the Compound

The lack of information on this compound presents a clear gap in the scientific knowledge of this chemical family. The position of the methylsulfanyl group on the benzene ring of the benzothiazole scaffold can significantly influence the molecule's electronic properties, stereochemistry, and, ultimately, its biological activity. Structure-activity relationship (SAR) studies on other benzothiazole derivatives have shown that substitutions at the C5 and C6 positions can enhance anticancer activity. mdpi.com

Therefore, a comprehensive investigation into this compound is scientifically warranted. The scope of such an investigation should include:

Development of Synthetic Routes: Establishing efficient and scalable methods for its synthesis.

Physicochemical Characterization: Thoroughly determining its physical and chemical properties, including melting point, boiling point, solubility, and spectral data.

Biological Screening: Evaluating its potential pharmacological activities through a broad range of biological assays to identify any potential therapeutic applications.

Comparative Studies: Comparing its properties and activities with its more studied isomers to understand the influence of the substituent's position.

Such a systematic study would not only contribute fundamental knowledge to the field of heterocyclic chemistry but also potentially uncover a novel compound with unique and valuable properties for future applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500588-69-2

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

5-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3

InChI Key

PBVWRZCQZJRSAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Reaction Pathways for the Preparation of 5-(Methylsulfanyl)-1,3-benzothiazole

One of the most common strategies for the formation of the benzothiazole (B30560) ring is the reaction of an o-aminothiophenol with a source for the C2 carbon of the thiazole (B1198619) ring. For the preparation of the 2-unsubstituted this compound, a one-carbon synthon is required. A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of 2-unsubstituted benzothiazoles. In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org

A plausible pathway for the synthesis of this compound would, therefore, involve the initial synthesis of 4-(methylthio)-2-iodoaniline, followed by a three-component reaction with a sulfur source like potassium sulfide and DMSO.

Alternatively, the cyclization of 4-(methylthio)-2-aminothiophenol with a suitable one-carbon electrophile can be employed. The synthesis of the key intermediate, 4-(methylthio)-2-aminothiophenol, can be achieved from 4-chloro-3-nitrobenzenesulfonic acid. This involves a series of reactions including the displacement of the chloro group with a methylsulfanyl group, reduction of the nitro group to an amine, and conversion of the sulfonic acid group to a thiol.

A well-documented synthesis for a closely related compound, 2-methyl-5-(methylthio)benzothiazole, provides a clear blueprint that can be adapted. This four-step synthesis begins with 4-chloro-3-nitrobenzenesulfonic acid, sodium salt. The key steps in this pathway are outlined below:

StepReactantsReagents and ConditionsProduct
14-chloro-3-nitrobenzenesulfonic acid, sodium salt1. Phosphorous oxychloride 2. Sodium metabisulfite, Potassium iodide4-chloro-3-nitrobenzenethiol
24-chloro-3-nitrobenzenethiolDimethyl sulfate (B86663)1-chloro-4-(methylthio)-2-nitrobenzene
31-chloro-4-(methylthio)-2-nitrobenzeneSodium sulfide4-(methylthio)-2-aminothiophenol (in situ)
44-(methylthio)-2-aminothiophenol (in situ)Formic acid or other C1 electrophileThis compound

This table is a proposed adaptation for the 2-unsubstituted target compound based on established synthesis of a 2-methyl analog.

Development of Advanced Synthetic Routes for Analogues and Structural Derivatives

The development of advanced synthetic routes has focused on creating analogues and structural derivatives of this compound with diverse functionalities. These methods often involve the modification of the benzothiazole core at the 2-position or alterations to the methylsulfanyl group.

One advanced approach involves the palladium-catalyzed cross-coupling reactions to introduce various substituents at the C2 position of a pre-formed 2-halo-5-(methylsulfanyl)benzothiazole. This allows for the synthesis of a wide array of 2-aryl, 2-alkyl, and 2-heteroaryl derivatives.

Another strategy is the use of multi-component reactions (MCRs). A three-component reaction of o-haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate, has been shown to be effective for the synthesis of 2-arylbenzothiazoles. nih.gov This methodology could be adapted for the synthesis of analogues of this compound by using a substituted o-haloaniline.

Furthermore, derivatization of the methylsulfanyl group can lead to a range of analogues. For instance, oxidation of the sulfide to a sulfoxide or a sulfone can provide compounds with different electronic and steric properties.

The following table summarizes some advanced synthetic strategies for benzothiazole derivatives that could be applied to generate analogues of this compound:

StrategyDescriptionPotential Analogues
Palladium-Catalyzed Cross-Coupling Reaction of a 2-halo-5-(methylsulfanyl)benzothiazole with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).2-Aryl, 2-vinyl, 2-alkynyl derivatives.
Multi-Component Reactions (MCRs) One-pot reactions involving three or more starting materials to rapidly build molecular complexity.A library of 2-substituted derivatives with diverse side chains.
C-H Functionalization Direct functionalization of C-H bonds of the benzothiazole ring, often using transition metal catalysts.Introduction of new substituents at various positions on the benzene (B151609) ring.
Modification of the Methylsulfanyl Group Oxidation, alkylation, or other transformations of the sulfur atom.5-(Methylsulfinyl)-1,3-benzothiazole, 5-(methylsulfonyl)-1,3-benzothiazole.

Regioselectivity and Chemo-selectivity Considerations in Synthetic Protocols

Regioselectivity and chemo-selectivity are critical considerations in the synthesis of this compound and its derivatives to ensure the desired substitution pattern and avoid unwanted side reactions.

Regioselectivity: The position of the methylsulfanyl group at C5 is determined by the substitution pattern of the starting aniline (B41778) derivative. For instance, the synthesis starting from 4-chloro-3-nitrobenzenesulfonic acid ensures the final placement of the methylsulfanyl group at the 5-position of the benzothiazole ring. Electrophilic aromatic substitution reactions on the pre-formed this compound would likely be directed by the existing substituents. The electron-donating nature of the methylsulfanyl group would favor substitution at the ortho and para positions relative to it (C4 and C6).

Chemo-selectivity: During the synthesis, chemo-selectivity is crucial when multiple reactive functional groups are present. For example, during the cyclization of 4-(methylthio)-2-aminothiophenol, the reaction conditions must be controlled to favor the reaction between the amino group and the thiol group with the C2 source, without affecting the methylsulfanyl group.

When synthesizing derivatives, the reactivity of different sites on the benzothiazole ring must be considered. The C2 position is the most electron-deficient and, therefore, susceptible to nucleophilic attack, especially if a leaving group is present. Conversely, the benzene ring is more susceptible to electrophilic attack. The presence of the methylsulfanyl group, a soft nucleophile, can also influence the reactivity of the molecule in the presence of specific reagents.

Exploration of Sustainable and Green Chemistry Principles in Compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods for benzothiazoles. airo.co.inbohrium.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. airo.co.in

Several green strategies have been successfully applied to the synthesis of benzothiazole derivatives and could be adapted for the preparation of this compound:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzothiazoles. airo.co.in For example, the condensation of o-aminothiophenols with carboxylic acids can be achieved in minutes under microwave irradiation, often in the absence of a solvent. nih.gov

Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green alternatives such as water, ethanol, or ionic liquids are being explored. airo.co.inresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. researchgate.net

Reusable Catalysts: The development of heterogeneous and reusable catalysts is a key aspect of green chemistry. orgchemres.org Catalysts such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) have been used for the synthesis of benzothiazoles from acyl chlorides and o-aminothiophenol under solvent-free conditions. nih.gov Natural-based nanocatalysts, such as Gum Arabic/Zr(IV), have also been employed for the one-pot synthesis of benzothiazole derivatives. orgchemres.org

Visible-Light Photocatalysis: Visible-light-mediated synthesis offers a green alternative to traditional methods that require harsh conditions. The aerobic visible-light photoredox synthesis of 2-substituted benzothiazoles by radical cyclization of thioanilides has been reported. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of benzothiazoles:

Green Chemistry PrincipleApplication in Benzothiazole Synthesis
Alternative Energy Sources Microwave irradiation and sonication to reduce reaction times and energy consumption. airo.co.in
Benign Solvents Use of water, ethanol, polyethylene (B3416737) glycol (PEG), and ionic liquids as reaction media. airo.co.inresearchgate.net
Catalysis Employment of reusable heterogeneous catalysts, biocatalysts, and metal-free organocatalysts. nih.govorgchemres.org
Atom Economy Development of one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. nih.gov
Renewable Feedstocks Utilization of precursors derived from natural sources to reduce reliance on petrochemicals. airo.co.in

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally sustainable.

Biological Activities and Pre Clinical Efficacy Investigations

In Vivo Mechanistic Studies Utilizing Animal Models

A search for in vivo studies utilizing animal models to evaluate the efficacy or mechanisms of action of 5-(Methylsulfanyl)-1,3-benzothiazole yielded no results. There is no published data from preclinical disease models that would provide insight into its potential therapeutic effects or its physiological and pharmacological actions in a whole-organism context.

Pharmacodynamic Biomarker Analysis in Animal Systems

A comprehensive search of published scientific studies did not yield specific data regarding the analysis of pharmacodynamic biomarkers for this compound in animal systems. Research detailing the in vivo effects of this specific compound, including its impact on biological pathways, target engagement, or downstream physiological changes in animal models, is not available in the current body of scientific literature. Therefore, no specific biomarkers of its activity in preclinical models have been identified or characterized.

Specific Molecular and Cellular Interaction Analyses

Investigation of Protein Thiol Reactivity and Adduct Formation

Specific studies investigating the reactivity of this compound with protein thiols (cysteine residues) and the subsequent formation of covalent adducts have not been reported in the available scientific literature.

For context, the benzothiazole (B30560) scaffold is a component of various molecules that have been studied for their biological interactions. Some derivatives, which are structurally different from this compound, have been designed as reagents to react with protein thiols. For instance, 2-(Methylsulfonyl)benzothiazole (MSBT) has been identified as a reagent that selectively blocks protein thiols through a nucleophilic aromatic substitution mechanism. nih.govnih.govwsu.eduacs.org This reactivity is highly dependent on the specific chemical groups attached to the benzothiazole ring, particularly at the 2-position, which acts as a site for nucleophilic attack by thiolate anions. nih.govresearchgate.net However, it must be emphasized that these findings pertain to MSBT and other derivatives, and cannot be extrapolated to this compound, for which no such protein thiol reactivity studies have been published.

Due to the absence of experimental data, no data table on protein thiol reactivity for this compound can be provided.

Characterization of Nucleic Acid Interaction Profiles

There is no specific information available in the scientific literature detailing the interaction profile of this compound with nucleic acids such as DNA or RNA.

Research on other, structurally distinct benzothiazole derivatives has shown varied interactions with DNA. For example, certain complex benzothiazole-containing molecules have been observed to bind to DNA, with some acting as intercalating agents that insert between the base pairs of the DNA helix. nih.gov Other derivatives have been found to bind to the minor groove of DNA or to inhibit enzymes that interact with DNA, such as topoisomerases. researchgate.net Furthermore, some fluorinated benzothiazole prodrugs can be metabolically activated to intermediates that form covalent adducts with DNA, leading to DNA damage. mdpi.com

As no specific research findings are available, a data table summarizing nucleic acid interaction profiles for this compound cannot be generated.

Mechanistic Elucidation and Molecular Target Identification

Identification and Validation of Direct Molecular Targets

There is currently no specific information available in peer-reviewed literature that identifies and validates the direct molecular targets of 5-(Methylsulfanyl)-1,3-benzothiazole. Research efforts to elucidate the precise proteins, enzymes, or other biomolecules with which this compound directly interacts have not been reported.

Analysis of Downstream Signaling Pathway Modulation

Consistent with the absence of identified molecular targets, there is a corresponding lack of data on the downstream signaling pathways modulated by this compound. Scientific studies detailing how this compound may affect intracellular signaling cascades, gene expression, or other cellular processes are not available.

Characterization of Cellular Uptake, Distribution, and Subcellular Localization

The processes by which this compound enters cells, its subsequent distribution within cellular compartments, and its specific subcellular localization have not been characterized in the available scientific literature. Information regarding its membrane permeability, potential for active transport, and accumulation in organelles such as the mitochondria or nucleus is currently unavailable.

Development of Structure-Based Hypotheses for Mechanism of Action

Due to the absence of an identified molecular target and a lack of structural data from techniques such as X-ray crystallography or NMR spectroscopy showing this compound in complex with a biological macromolecule, no structure-based hypotheses for its mechanism of action have been proposed in the literature. Computational modeling or structure-activity relationship (SAR) studies specifically focused on this compound are also not presently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Optimizing Biological Efficacy and Selectivity

The design of potent and selective benzothiazole-based therapeutic agents hinges on a deep understanding of how different functional groups at various positions on the ring influence interactions with biological targets. The primary active sites for substitution on the benzothiazole (B30560) molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in Strategic modifications at these sites can enhance binding affinity, modulate metabolic stability, and improve selectivity.

For the 5-(Methylsulfanyl)-1,3-benzothiazole core, design principles focus on several key aspects:

Target-Specific Interactions: The methylsulfanyl (-SCH3) group at the 5-position possesses distinct electronic and steric properties. It is a moderately lipophilic and electron-donating group. The sulfur atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic or van der Waals interactions within a target's binding pocket. Optimization strategies would involve designing derivatives where these properties are leveraged to maximize complementary interactions with specific amino acid residues of a target protein, such as a kinase or enzyme.

Bioisosteric Replacement: In drug design, the methylsulfanyl group can be considered a bioisostere of other small functional groups. For example, it can be compared with a methoxy (B1213986) (-OCH3) or a halogen (e.g., -Cl) group. Studies on benzothiazole derivatives have shown that replacing hydrogen, chlorine, or fluorine atoms at the 5-position can increase the potency of the compound. pharmacyjournal.in This suggests that the 5-position is a critical site for modulation, and the unique size and electronic nature of the methylsulfanyl group could offer advantages in specific biological contexts over other substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzothiazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their therapeutic effects, such as anticancer and antimicrobial activities. nih.govresearchgate.net

While specific QSAR models developed exclusively for this compound derivatives are not extensively documented, general models for substituted benzothiazoles provide valuable insights. These models typically rely on a range of descriptors:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges. The electron-donating nature of the 5-methylsulfanyl group would significantly influence these descriptors and, consequently, the predicted activity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight and van der Waals volume. The bulk of the methylsulfanyl group at the 5-position is a key steric parameter.

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

A hypothetical QSAR model for a series of this compound derivatives would aim to create an equation linking these descriptors to a measured biological response (e.g., IC50). For instance, a validated QSAR model might reveal that increasing hydrophobicity at the 5-position while maintaining a specific electronic distribution at the 2-position is key to enhancing a particular biological activity. researchgate.net

Table 1: Key Molecular Descriptor Types in QSAR Models for Benzothiazole Analogs

Descriptor Type Example Descriptor Relevance for this compound
Electronic Dipole Moment, HOMO/LUMO energies The sulfur atom and its lone pairs influence the molecule's electronic landscape and potential for electrostatic interactions.
Steric Molar Refractivity, van der Waals Volume The size and shape of the -SCH3 group affect how the molecule fits into a receptor binding site.
Hydrophobic LogP The methylsulfanyl group increases lipophilicity, which can impact cell membrane permeability and binding to hydrophobic pockets.

| Topological | Wiener Index, Kier & Hall Indices | These descriptors encode information about the molecular structure, including the presence and position of the methylsulfanyl substituent. |

Pharmacophore Generation and Refinement for Target Engagement

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. Pharmacophore models are instrumental in virtual screening and designing new molecules with improved potency. researchgate.net

For benzothiazole derivatives, pharmacophore models have been successfully developed for various targets. A typical model might include:

An aromatic ring feature corresponding to the benzothiazole core.

Hydrogen bond acceptors/donors depending on the substitution pattern.

Hydrophobic features.

In the context of this compound, the model would be refined to account for the specific features of the methylsulfanyl group. The sulfur atom could be defined as a potential hydrogen bond acceptor feature. The entire methylsulfanyl group could also contribute to a hydrophobic or lipophilic feature within the pharmacophore map.

The process of generating and refining such a pharmacophore would involve:

Ligand-Based Approach: Aligning a set of known active benzothiazole derivatives (ideally including analogs with substitution at the 5-position) to identify common chemical features.

Structure-Based Approach: Analyzing the binding site of a target protein in complex with a benzothiazole ligand to map key interaction points.

Model Validation: Using the generated pharmacophore to screen a database of compounds and assessing its ability to distinguish known active molecules from inactive ones.

A refined pharmacophore model incorporating the 5-methylsulfanyl feature would be a powerful tool for designing novel derivatives with enhanced target engagement and selectivity.

Analysis of Substituent Effects on Bioactivity and Molecular Interactions

The effect of a substituent on the benzothiazole ring is a cornerstone of its SAR. Analysis of derivatives has shown that the electronic nature and position of substituents profoundly influence bioactivity. For example, studies have revealed that substituting the benzothiazole ring at the 6-position with electron-donating groups like -OCH3 and -CH3 can boost potency in certain contexts. pharmacyjournal.in

Focusing on the 5-position, research indicates this is a sensitive and important site for modification. The replacement of hydrogen at the 5-position with halogen atoms like chlorine and fluorine has been shown to increase the biological potency of certain benzothiazole series. pharmacyjournal.in This highlights the potential for substituents at this position to engage in crucial interactions with the biological target.

The 5-methylsulfanyl group confers a unique combination of properties:

Electronic Effects: The sulfur atom is electron-donating through resonance but can be weakly electron-withdrawing through induction. This dual nature can modulate the electron density of the entire aromatic system, affecting its stacking interactions and reactivity.

Steric and Lipophilic Effects: The -SCH3 group adds moderate bulk and lipophilicity. This can promote favorable hydrophobic interactions in a binding pocket or, conversely, cause steric hindrance if the pocket is too small.

Table 2: Illustrative Impact of Substituents at Position 5 on Benzothiazole Activity

Base Scaffold Substituent at Pos. 5 Observed Effect on Bioactivity Reference
Benzothiazole -H Baseline Activity pharmacyjournal.in
Benzothiazole -Cl Increased Potency pharmacyjournal.in
Benzothiazole -F Increased Potency (less than 6-Cl in some cases) pharmacyjournal.innih.gov

Note: The effect of the -SCH3 group is hypothesized based on general SAR principles, as specific comparative data for this substituent was not available in the reviewed literature.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to calculate various reactivity parameters that describe the chemical behavior of a compound. For 5-(Methylsulfanyl)-1,3-benzothiazole, a DFT analysis would typically involve the calculation of parameters such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are crucial for predicting how the molecule will interact with other chemical species.

Despite the utility of DFT, specific studies applying this method to this compound to determine its electronic structure and reactivity parameters could not be identified in the conducted search of scientific literature. Theoretical studies on other benzothiazole (B30560) derivatives have utilized DFT to explore their reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

An FMO analysis of this compound would provide valuable information about its charge transfer characteristics and its propensity to engage in chemical reactions. However, specific research detailing the FMO analysis and the precise HOMO-LUMO gap for this compound is not available in the reviewed literature. Computational studies on other benzothiazole derivatives have shown that substituents on the benzothiazole ring can significantly influence the HOMO-LUMO energy gap.

Electrostatic Potential Surface (EPS) Mapping for Reactive Site Prediction

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an EPS map would identify the most likely sites for chemical reactions, aiding in the prediction of its metabolic fate and its interactions with biological targets. Although EPS mapping is a standard computational technique, specific studies that have generated and analyzed the EPS map for this compound were not found.

Advanced Molecular Modeling and Dynamics Simulations

Advanced molecular modeling techniques, including docking and molecular dynamics simulations, are instrumental in drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological macromolecules.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein. This information is crucial for designing and developing new drugs.

Docking studies involving this compound could reveal its potential as an inhibitor for various protein targets. Such studies have been performed on other benzothiazole derivatives to explore their potential as anticancer, antibacterial, or antiviral agents. However, specific ligand-protein docking studies for this compound are not documented in the available literature.

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms, MD can be used to study the stability of ligand-protein complexes, conformational changes in proteins upon ligand binding, and the thermodynamics of binding.

For this compound, MD simulations could be used to validate the results of docking studies and to provide a more in-depth understanding of its interactions with biological targets. While MD simulations have been applied to study the complexes of other benzothiazole derivatives with biomolecules, no specific MD simulation studies for this compound were identified.

In Silico Prediction of Compound-Target Interaction Dynamics

Information regarding molecular docking or molecular dynamics simulations specifically for this compound is not available in the reviewed literature. While studies on other benzothiazole derivatives show interactions with various biological targets, these results are not transferable. nih.govbiointerfaceresearch.com

Theoretical Pharmacokinetic Predictions (In Silico Only)

No specific in silico ADME (Absorption, Distribution, Metabolism, Excretion) studies for this compound were identified. General pharmacokinetic predictions are often performed for novel series of benzothiazole derivatives, but data for this specific compound is not published. nih.govveterinaria.orgmdpi.com

Computational Assessment of Metabolic Stability Pathways (Non-Clinical)

There is no available research detailing the computational assessment of the metabolic stability or predicted metabolic pathways for this compound. Studies on related compounds suggest that the substitution pattern on the benzothiazole ring is a key determinant of metabolic stability, but specific predictions for the 5-methylsulfanyl group are absent. researchgate.netnih.gov

In Silico Lipophilicity and Membrane Permeability Predictions

Specific in silico predictions for the lipophilicity (e.g., logP) and membrane permeability of this compound are not documented in the available literature. While various software can predict these properties, published research findings validating these predictions for this compound were not found. mdpi.comnih.gov

Future Research Directions and Translational Potential

Rational Design and Synthesis of Advanced 5-(Methylsulfanyl)-1,3-benzothiazole Analogues

The structural adaptability of the benzothiazole (B30560) core provides a robust platform for the rational design of new analogues with enhanced potency and specificity. mdpi.com Future synthetic efforts will likely focus on systematic modifications of the this compound scaffold. Key strategies include the modification of the methylsulfanyl group at the C5 position and the introduction of diverse substituents at the C2 position, which is known to significantly influence biological activity. researchgate.net

Advanced synthetic methodologies, including green chemistry approaches that utilize catalysts like H₂O₂/HCl or solid-supported reagents, can facilitate the efficient and environmentally benign production of these novel derivatives. nih.gov The goal of these synthetic programs will be to generate libraries of compounds for screening and to establish clear Structure-Activity Relationships (SAR).

Table 1: Proposed Modifications for this compound Analogues and Their Rationale

Modification Site Proposed Substituent/Modification Rationale for Design
C5-Position Oxidation of the sulfide (B99878) (to sulfoxide (B87167) or sulfone) To increase polarity and potential for hydrogen bonding, possibly altering solubility and target interactions.
C5-Position Replacement of methyl with larger alkyl or aryl groups To explore steric effects and hydrophobic interactions within target binding pockets.
C2-Position Introduction of substituted aminophenyl groups To emulate the structure of potent antitumor benzothiazoles like Phortress, which are activated by metabolic enzymes in cancer cells. mdpi.com
C2-Position Addition of piperazine-arylsulfonamide moieties Based on analogues that have demonstrated significant in vitro antiproliferative activity against various tumor cell lines. researchgate.net

| C2-Position | Incorporation of heterocyclic rings (e.g., thiadiazole, pyrazole) | To generate novel chemical matter with potentially unique biological activities, as seen in other thiazole-based antitumor agents. mdpi.com |

Exploration of Novel Pre-clinical Therapeutic Applications

Benzothiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities. mdpi.comjyoungpharm.org A primary future direction for this compound is the systematic pre-clinical evaluation of its analogues across these diverse therapeutic areas.

Initial research has shown that substituted 2-(4-aminophenyl)benzothiazoles possess potent and selective antiproliferative activity against various human cancer cell lines, including breast, colon, and renal cancers. researchgate.net Following this precedent, derivatives of this compound should be screened against a wide panel of cancer cell lines. Furthermore, given that clinically approved drugs like Riluzole (used for amyotrophic lateral sclerosis) feature the benzothiazole core, exploring the neuroprotective potential of these new analogues in models of Alzheimer's and Parkinson's disease is a logical and promising avenue. mdpi.com

Table 2: Selected Pre-clinical Activities of Benzothiazole Derivatives

Compound Class Therapeutic Area Example of Pre-clinical Finding Reference
Benzothiazole Piperazino-arylsulfonamides Anticancer Compound 5d showed selective antiproliferative activity against hematological and solid tumor cell lines with a CC50 range of 8-24 µM and was not cytotoxic to normal tissues. researchgate.net
Mercapto Triazolo-benzothiadiazine linked Aminobenzothiazoles Anticancer Compound 5d exhibited significant growth inhibitory activity with GI50 values of 1.4 µM and 2.1 µM against leukemia (RPMI-8226) and lung (HOP-62) cancer cell lines, respectively. nih.gov
2-Arylbenzothiazoles Anticancer The fluorinated benzothiazole 5F 203 (active component of Phortress) is biotransformed by the CYP1A1 enzyme, leading to DNA damage in sensitive tumor cells. mdpi.com

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To fully elucidate the mechanisms of action and identify novel therapeutic targets for this compound analogues, the integration of systems biology and multi-omics technologies is essential. frontiersin.org These approaches provide a holistic view of the molecular changes within a biological system in response to a compound, moving beyond a single-target perspective. nih.gov

Future studies should employ a combination of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular profile of cellular responses. nih.gov For instance, treating cancer cells with a lead compound derived from this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the specific pathways being modulated. researchgate.net This data can help in identifying biomarkers for patient stratification and predicting potential resistance mechanisms.

Table 3: A Conceptual Framework for a Multi-Omics Study

Omics Approach Objective Potential Data Output
Transcriptomics (RNA-Seq) To identify genes and pathways whose expression is altered by the compound. Differentially expressed genes (DEGs) involved in cell cycle, apoptosis, or metabolic pathways.
Proteomics (Mass Spectrometry) To quantify changes in the proteome and identify direct protein targets or downstream effects. Altered levels of key signaling proteins, enzymes, or structural components.
Metabolomics (LC-MS/GC-MS) To analyze changes in cellular metabolism and identify metabolic vulnerabilities. Perturbations in key metabolic pathways such as glycolysis or amino acid metabolism.

| Integrated Data Analysis | To construct a comprehensive network model of the compound's mechanism of action. | A map of interconnected genes, proteins, and metabolites that explains the compound's biological effects. |

Addressing Challenges and Opportunities in Pre-clinical Compound Optimization

While the benzothiazole scaffold is promising, the translation from a pre-clinical lead to a clinical candidate involves overcoming significant challenges. Key hurdles include optimizing pharmacokinetic properties (absorption, distribution, metabolism, excretion) and minimizing off-target toxicities.

The opportunity for this compound lies in leveraging modern medicinal chemistry strategies to address these issues proactively. For example, metabolic liabilities can be identified early through in vitro assays, and the scaffold can be modified to block metabolic hotspots. Furthermore, computational approaches like molecular docking can be used to predict binding to anti-targets, allowing for the design of more selective analogues. The inherent structural versatility of the benzothiazole ring system is a major advantage, enabling fine-tuning of physicochemical properties to achieve a desirable balance of potency, selectivity, and drug-like characteristics. mdpi.com

Development of this compound as Chemical Probes for Biological Systems

Beyond direct therapeutic applications, the benzothiazole core is an excellent scaffold for the development of chemical probes to study biological processes. Benzothiazole derivatives have been successfully developed as fluorescent probes, often utilizing mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) to detect specific analytes. researchgate.net

A significant future direction is the design of this compound-based probes. For example, a probe was recently developed based on a benzothiazole derivative for the 'turn-on' fluorescent detection of hydrogen peroxide (H₂O₂) in living cells. nih.gov By attaching a reactive moiety that is cleaved by a specific analyte, the inherent fluorescence of the benzothiazole core can be unmasked. Such probes could be developed for the detection of various reactive oxygen species (ROS), enzymes, or metal ions, providing powerful tools for cell biology research and diagnostics. researchgate.netnih.gov

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